4-Fluoro-3-pyrrolidinobenzaldehyde

Vue d'ensemble

Description

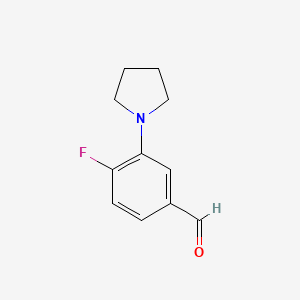

4-Fluoro-3-pyrrolidinobenzaldehyde is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a benzaldehyde core substituted with a fluorine atom at the 4-position and a pyrrolidine ring at the 3-position, making it a versatile intermediate in organic synthesis .

Méthodes De Préparation

The synthesis of 4-Fluoro-3-pyrrolidinobenzaldehyde can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically employs tris(dibenzylideneacetone)dipalladium as the catalyst, cesium carbonate as the base, and 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl as the ligand in toluene under an inert atmosphere at 90°C .

Analyse Des Réactions Chimiques

4-Fluoro-3-pyrrolidinobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.

Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions include 4-fluoro-3-pyrrolidinobenzoic acid, 4-fluoro-3-pyrrolidinobenzyl alcohol, and substituted derivatives .

Applications De Recherche Scientifique

4-Fluoro-3-pyrrolidinobenzaldehyde has diverse applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-pyrrolidinobenzaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, and ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparaison Avec Des Composés Similaires

4-Fluoro-3-pyrrolidinobenzaldehyde can be compared with other fluorinated benzaldehydes and pyrrolidine-substituted compounds:

4-Fluorobenzaldehyde: Lacks the pyrrolidine ring, making it less versatile in certain synthetic applications.

3-Pyrrolidinobenzaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.

4-Fluoro-3-nitrobenzaldehyde: Contains a nitro group instead of a pyrrolidine ring, leading to different chemical properties and applications.

The unique combination of the fluorine atom and the pyrrolidine ring in this compound provides distinct advantages in terms of reactivity, stability, and biological activity .

Activité Biologique

4-Fluoro-3-pyrrolidinobenzaldehyde (CAS No. 1197193-31-9) is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

This compound contains a pyrrolidine ring, which is known for its ability to interact with various biological targets. The presence of a fluorine atom enhances its lipophilicity and may influence its binding affinity to target proteins.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. Fluorinated compounds often exhibit altered pharmacokinetic properties, which can enhance their therapeutic efficacy. The compound's aldehyde functional group may facilitate interactions through nucleophilic attack by amino acid side chains in proteins.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Mitochondrial pathway activation |

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential as a lead compound for antibiotic development .

- Cancer Research : A recent investigation published in Cancer Letters reported that treatment with this compound led to a decrease in tumor size in xenograft models. The compound was administered at doses corresponding to its IC50 values determined in vitro, demonstrating a dose-dependent response .

Propriétés

IUPAC Name |

4-fluoro-3-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-4-3-9(8-14)7-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDFLEONWSSNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712332 | |

| Record name | 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-31-9 | |

| Record name | 4-Fluoro-3-(1-pyrrolidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.